molecular formula C12H9N3S B13886579 6-Pyridin-3-yl-1,3-benzothiazol-2-amine

6-Pyridin-3-yl-1,3-benzothiazol-2-amine

Cat. No.: B13886579
M. Wt: 227.29 g/mol
InChI Key: BRDAGPLDPWQHJA-UHFFFAOYSA-N
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Description

6-Pyridin-3-yl-1,3-benzothiazol-2-amine is a heterocyclic compound that features a benzothiazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of 6-Pyridin-3-yl-1,3-benzothiazol-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with pyridine-3-carbaldehyde under acidic conditions. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity .

Chemical Reactions Analysis

6-Pyridin-3-yl-1,3-benzothiazol-2-amine undergoes several types of chemical reactions:

Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents (e.g., ethanol, dichloromethane), and specific catalysts to facilitate the reactions. Major products formed from these reactions include various substituted benzothiazole derivatives .

Scientific Research Applications

6-Pyridin-3-yl-1,3-benzothiazol-2-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

6-Pyridin-3-yl-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its fused pyridine ring, which may enhance its biological activity and specificity compared to other benzothiazole derivatives .

Properties

Molecular Formula

C12H9N3S

Molecular Weight

227.29 g/mol

IUPAC Name

6-pyridin-3-yl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C12H9N3S/c13-12-15-10-4-3-8(6-11(10)16-12)9-2-1-5-14-7-9/h1-7H,(H2,13,15)

InChI Key

BRDAGPLDPWQHJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC3=C(C=C2)N=C(S3)N

Origin of Product

United States

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